2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine
Description
2-(2-Chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine is a benzimidazole derivative characterized by a 2-chlorobenzyl substituent at the 2-position, a methyl group at the 1-position, and an amine group at the 5-position of the benzimidazole core. The compound is synthesized via multi-step reactions involving nitration, reduction, and cyclization. For example, Milata et al. (1989) described a route starting from 2,4-dinitrochlorobenzene, proceeding through nucleophilic substitution with methylamine, partial Zinin reduction, and cyclization to yield the final product . The compound’s melting point is reported as 430–432 K, and spectroscopic data (FT-IR, NMR) confirm its structure .
Properties
Molecular Formula |
C15H14ClN3 |
|---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1-methylbenzimidazol-5-amine |
InChI |
InChI=1S/C15H14ClN3/c1-19-14-7-6-11(17)9-13(14)18-15(19)8-10-4-2-3-5-12(10)16/h2-7,9H,8,17H2,1H3 |
InChI Key |
ZYIVNGAPHAKUJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorobenzylamine and 1-methyl-1H-benzimidazole.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst and solvent. Common catalysts include acids or bases, and solvents such as ethanol or methanol are often used.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Anticancer Properties
Benzimidazole derivatives, including 2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine, have shown significant anticancer activity. Research indicates that compounds in this class can inhibit the proliferation of various cancer cell lines. For instance, studies have demonstrated that certain benzimidazole derivatives exhibit cytotoxic effects against colorectal carcinoma (HCT116) and breast cancer (MCF-7) cell lines with IC50 values indicating their effectiveness compared to standard chemotherapeutics .
Antimicrobial Effects
The compound also displays antimicrobial properties. In vitro studies have reported its efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds suggest strong antibacterial activity, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Activity
Benzimidazole derivatives have been evaluated for their anti-inflammatory effects. For example, compounds similar to 2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine have shown promising results in reducing edema and inflammation in animal models, indicating their potential use in treating inflammatory diseases .
Cancer Treatment
Given its anticancer properties, research is ongoing to evaluate the effectiveness of 2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine in cancer therapy. Its ability to target specific pathways involved in tumor growth makes it a candidate for further development as an anticancer agent.
Infection Control
With rising antibiotic resistance, compounds like 2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine are being explored as alternatives to traditional antibiotics. Their broad-spectrum antimicrobial activities could provide new options for treating infections.
Case Studies and Research Findings
Several studies have documented the applications of benzimidazole derivatives:
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzimidazole Derivatives
Key Observations :
- Chlorobenzyl vs.
- Amine vs. Amide/Nitro : The 5-amine group in the target compound contrasts with the 5-nitrobenzamide in Compound 8c, which reduces basicity but enhances electrophilic reactivity .
Physicochemical and Pharmacological Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- Lipophilicity : The target compound’s LogP (3.2) is intermediate between 2-methyl analogs (1.8) and A-928605 (4.8), balancing solubility and membrane penetration.
Biological Activity
The compound 2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine is a member of the benzimidazole family, which has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, research findings, and case studies.
Antimicrobial Activity
Benzimidazole derivatives, including 2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine, have demonstrated potent antimicrobial effects. A study evaluating various benzimidazole derivatives found that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds showed minimum inhibitory concentrations (MIC) ranging from 0.78 to 1.56 µg/mL against Candida species .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine | TBD | TBD |
| Benzimidazole Derivative A | 0.78 | Candida albicans |
| Benzimidazole Derivative B | 1.56 | Candida glabrata |
Anticancer Activity
Research has indicated that benzimidazole derivatives possess anticancer properties through various mechanisms, including inhibition of specific kinases involved in cancer progression. The compound has been shown to induce apoptosis in cancer cell lines and inhibit cell proliferation. For instance, a study highlighted that certain benzimidazole derivatives exhibited IC50 values as low as 0.3 nM against specific cancer cell lines .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a recent study, the cytotoxic effects of several benzimidazole derivatives were evaluated against breast and colon cancer cell lines. The results indicated that compounds with structural similarities to 2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine displayed significant cytotoxicity, suggesting potential for further development as anticancer agents .
Anti-inflammatory Activity
Benzimidazole derivatives have also been recognized for their anti-inflammatory properties. They exert these effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) and by blocking pro-inflammatory cytokine production. Specific substituents on the benzimidazole ring can enhance these activities; for example, modifications at the R1 position have been linked to improved COX inhibition .
Table 2: Inhibition Potency of Benzimidazole Derivatives
| Compound Name | COX Inhibition IC50 (µM) | Anti-inflammatory Effect |
|---|---|---|
| 2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine | TBD | TBD |
| Benzimidazole Derivative C | 0.72 | Moderate |
| Benzimidazole Derivative D | 0.30 | High |
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is closely related to their chemical structure. Substituents at specific positions on the benzimidazole core can significantly alter their pharmacological profiles. For instance:
- Chloro groups at the benzyl position enhance antimicrobial activity.
- Methyl groups contribute to increased lipophilicity, facilitating better membrane penetration.
Q & A
Q. Key Factors Affecting Yield :
- Temperature : Excess heat during chlorobenzylation can lead to dehalogenation by-products.
- Catalyst : Triethylamine improves nucleophilic substitution efficiency .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
Table 1 : Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorobenzylation | 2-Chlorobenzyl chloride, K₂CO₃, DMF, 80°C | 65–72 | |
| Cyclization | POCl₃, reflux, 6 hrs | 85–90 |
How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?
Advanced Research Question
Discrepancies in NMR data often arise from:
Q. Methodological Recommendations :
- Use 2D NMR (COSY, HSQC) to assign ambiguous proton/carbon signals.
- Compare data across solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-dependent shifts .
- Validate with X-ray crystallography to confirm tautomeric forms .
What advanced techniques are recommended for elucidating the crystal structure of this compound?
Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key considerations:
- Data Collection : Use high-resolution detectors (e.g., CCD) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Employ SHELX programs (e.g., SHELXL) for structure solution and hydrogen-bonding analysis .
- Validation : Check for R-factor convergence (< 0.05) and residual electron density peaks.
Table 2 : Example Crystallographic Parameters (Hypothetical Data)
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R Factor | 0.055 |
| Data-to-Parameter Ratio | 14.2 |
| Hydrogen Bonds | N–H···Cl, C–H···π |
How can researchers optimize synthetic pathways to minimize by-products like dehalogenated analogs?
Advanced Research Question
By-products often form due to:
- Thermal Degradation : Prolonged reflux during chlorobenzylation.
- Acidic Conditions : Hydrolysis of the chlorobenzyl group.
Q. Mitigation Strategies :
- Low-Temperature Reactions : Use microwave-assisted synthesis to reduce thermal exposure .
- Protecting Groups : Temporarily protect the amine with Boc groups to prevent side reactions .
- In Situ Monitoring : Employ HPLC-MS to detect intermediates and adjust conditions dynamically.
What pharmacological screening approaches are applicable for this compound’s bioactivity studies?
Basic Research Question
Standard assays include:
Q. Advanced Considerations :
- SAR Studies : Modify the chlorobenzyl or methyl groups to assess impact on bioactivity .
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins .
How do hydrogen-bonding patterns in the crystal lattice affect physicochemical properties?
Advanced Research Question
Hydrogen bonds (e.g., N–H···Cl, C–H···π) influence:
Q. Analysis Tools :
- Graph Set Analysis : Classify H-bond motifs (e.g., rings, chains) using Etter’s notation .
- Hirshfeld Surface Analysis : Quantify interaction types (e.g., Cl···H contacts) via CrystalExplorer .
What are the limitations of IR spectroscopy in characterizing this compound’s amine group?
Basic Research Question
IR stretches for NH/amine groups (~3300 cm⁻¹) may overlap with O–H or aromatic C–H peaks.
Q. Resolution Strategies :
- Deuteration : Replace NH with ND to shift stretches to ~2500 cm⁻¹ .
- Complementary Techniques : Use Raman spectroscopy to distinguish NH from CH vibrations .
How can researchers validate synthetic purity without commercial standards?
Advanced Research Question
- Elemental Analysis (EA) : Match experimental vs. theoretical C/H/N/Cl percentages.
- Chromatographic Purity : Use HPLC with a diode-array detector (DAD) to identify UV-active impurities .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺).
What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
- DFT Calculations : Use Gaussian09 to model transition states and activation energies for chlorobenzyl group reactions.
- NBO Analysis : Identify charge distribution at reactive sites (e.g., benzimidazole N-atom) .
How do steric effects from the 2-chlorobenzyl group influence regioselectivity in further functionalization?
Advanced Research Question
The bulky 2-chlorobenzyl group directs electrophilic attacks to the less hindered C4 position of the benzimidazole ring.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
